2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid
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Overview
Description
2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid is a chemical compound with the molecular formula C15H11F2NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group and a carbamoyl group attached to a phenylacetic acid backbone .
Preparation Methods
The synthesis of 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid typically involves the reaction of 2,4-difluoroaniline with phenylacetic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamoyl linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and carbamoyl moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit enzyme activity by forming stable complexes with the active site or by altering the enzyme’s conformation .
Comparison with Similar Compounds
2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid can be compared with other similar compounds, such as:
2,4-Difluorophenylacetic acid: Lacks the carbamoyl group, making it less versatile in certain applications.
2,5-Difluorophenylacetic acid: Similar structure but with different substitution pattern on the aromatic ring, leading to variations in reactivity and applications.
Indole derivatives: These compounds share some structural similarities and are used in similar research contexts, particularly in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
2-[2-[(2,4-difluorophenyl)carbamoyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-5-6-13(12(17)8-10)18-15(21)11-4-2-1-3-9(11)7-14(19)20/h1-6,8H,7H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLOFJJFWQBSKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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